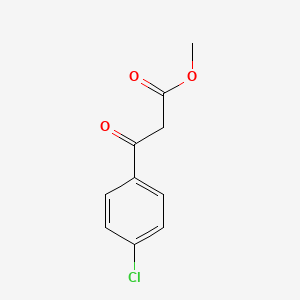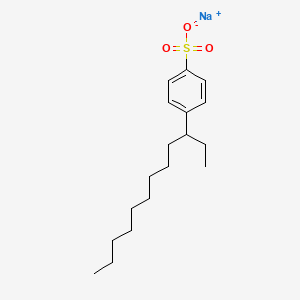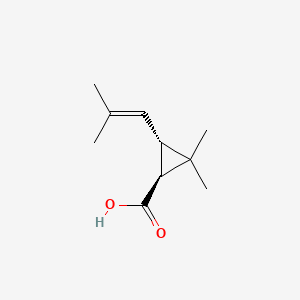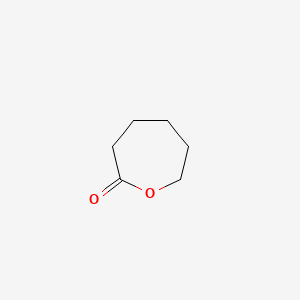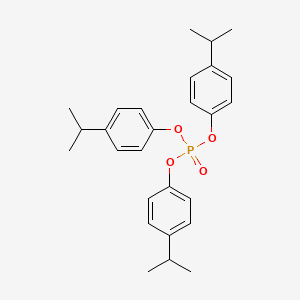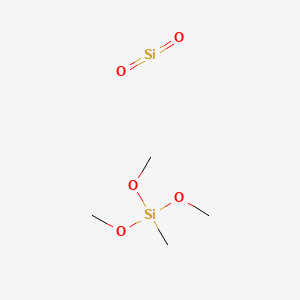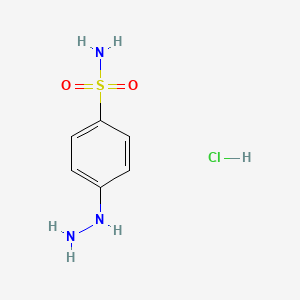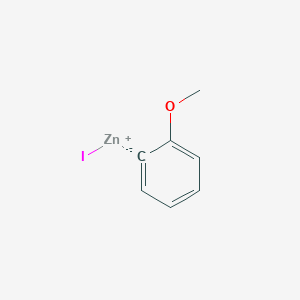
N-Octylmethyldiethoxysilane
Vue d'ensemble
Description
N-Octylmethyldiethoxysilane is an organosilicon compound with the molecular formula C13H30O2Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a synthetic intermediate for silicone materials and has applications in various industries, including inks, coatings, adhesives, plastics, rubbers, and cosmetics .
Mécanisme D'action
Target of Action
N-Octylmethyldiethoxysilane is primarily used as a silane coupling agent . Its primary targets are various materials where it is used to improve adhesion, wetting, dispersibility, and durability .
Result of Action
The result of this compound’s action is improved adhesion, wetting, dispersibility, and durability of various materials . It is used in a variety of industrial applications to enhance the performance of materials.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol, a hydrolysis product of this compound . Overexposure to ethanol may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . Therefore, it is recommended to handle this compound in a well-ventilated area and avoid breathing its dust, fume, gas, mist, or vapors .
Méthodes De Préparation
The preparation of N-Octylmethyldiethoxysilane involves several steps:
Methylation Reaction: Octanol reacts with a methylating agent in the presence of hydrogen and methyl aluminum chloride as catalysts under specific temperature and pressure conditions to form octyl methyl ethyl ether.
Silanization Reaction: The octyl methyl ethyl ether is then reacted with silanol and sodium borohydride to form octylmethylsilane.
Final Reaction: Octylmethylsilane is reacted with ethanol in the presence of an acid catalyst to produce this compound.
Analyse Des Réactions Chimiques
N-Octylmethyldiethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo substitution reactions with other silanes or silanols.
Common reagents used in these reactions include water, ethanol, and various catalysts such as acids or bases. The major products formed from these reactions are silanols, siloxanes, and ethanol .
Applications De Recherche Scientifique
N-Octylmethyldiethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion, wetting, and dispersibility of materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Comparaison Avec Des Composés Similaires
N-Octylmethyldiethoxysilane is unique due to its specific alkyl and diethoxysilyl groups, which provide distinct properties compared to other silanes. Similar compounds include:
N-Octylmethyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
N-Propylmethyldiethoxysilane: Has a shorter alkyl chain, resulting in different physical and chemical properties.
N-Octadecyltriethoxysilane: Features a longer alkyl chain and three ethoxy groups, offering different hydrophobicity and bonding characteristics.
This compound stands out due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
diethoxy-methyl-octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJKRKRRMJKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-38-2 | |
| Record name | n-Octylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


